Elevated Lipophilicity (LogP) Distinguishes 1,5-Dimethyl-4H-pyridine-3-carboxamide from the Unsubstituted Parent
The title compound exhibits a computed LogP of 1.68 , whereas the unsubstituted 1,4-dihydropyridine-3-carboxamide parent (CAS 18940-08-4) has a computed XLogP3 of −0.2 [1]. This represents a ~1.9 log unit increase in lipophilicity upon N1,C5-dimethylation.
| Evidence Dimension | LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.68 |
| Comparator Or Baseline | 1,4-Dihydropyridine-3-carboxamide (CAS 18940-08-4): XLogP3 = −0.2 |
| Quantified Difference | ΔLogP ≈ +1.9 |
| Conditions | Computed values; target compound from Chemsrc, comparator from PubChem XLogP3 |
Why This Matters
A ΔLogP of ~1.9 shifts the compound from a hydrophilic regime (LogP < 0) to a moderately lipophilic regime (LogP > 1), predicting substantially improved passive membrane permeability—critical for intracellular target engagement.
- [1] PubChem. 1,4-Dihydropyridine-3-carboxamide (CID 13586546). https://pubchem.ncbi.nlm.nih.gov/compound/18940-08-4 View Source
